2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid
Description
2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid is a branched-chain carboxylic acid characterized by a phenoxy group substituted at the 3-position with a tert-butyl moiety and a methyl group at the α-carbon of the propanoic acid backbone. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the bulky tert-butyl group, which influences its pharmacokinetic profile, such as protein binding and metabolic stability.
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(3-tert-butylphenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C14H20O3/c1-13(2,3)10-7-6-8-11(9-10)17-14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16) |
InChI Key |
TVOKSSDPYIBKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid typically involves the reaction of 3-(tert-butyl)phenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1. Anti-inflammatory Properties
Research indicates that 2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid exhibits significant anti-inflammatory effects. In animal models, it has been shown to reduce markers of inflammation, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. A study demonstrated that the compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent.
1.2. Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. In models of neurodegenerative diseases like Parkinson's disease, it alleviated symptoms associated with haloperidol-induced catalepsy, indicating its potential role in managing motor function disorders.
1.3. Mechanism of Action
The mechanism through which 2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid exerts its effects involves modulation of specific signaling pathways related to oxidative stress and inflammation. It is metabolized primarily in the liver, where cytochrome P450 enzymes play a crucial role in its bioactivation.
Environmental Applications
2.1. Water Treatment
The compound has been explored for its efficacy in water treatment processes. Its ability to interact with organic pollutants makes it a candidate for enhancing the degradation of contaminants in wastewater systems. Case studies have shown that incorporating this compound into treatment protocols can improve the removal efficiency of hazardous substances from water sources .
2.2. Bioremediation
In bioremediation efforts, 2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid has been utilized to enhance microbial degradation of persistent organic pollutants (POPs). Its application in contaminated sites has demonstrated potential for restoring environmental quality by facilitating the breakdown of harmful chemicals through microbial action .
Industrial Applications
3.1. Polymer Manufacturing
In materials science, this compound is used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to heat and oxidative degradation, making it valuable in producing durable materials for various applications .
3.2. Coatings and Adhesives
The compound's chemical structure allows it to serve as a plasticizer or stabilizer in coatings and adhesives, providing improved flexibility and adhesion properties. This application is particularly relevant in industries requiring high-performance materials that can withstand extreme conditions .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Phenoxy Group
The biological and chemical behavior of 2-methylpropanoic acid derivatives is heavily influenced by substituents on the phenoxy ring. Below is a comparative analysis:
Halogenated Derivatives
- Clofibric Acid (2-(4-Chlorophenoxy)-2-methylpropanoic acid): Substituent: 4-chlorophenoxy. Properties: Lower lipophilicity (logP ~2.8) compared to tert-butyl derivatives. Activity: Reduces serum triglycerides and cholesterol via peroxisome proliferator-activated receptor (PPAR) activation . Metabolism: Rapidly hydrolyzed to free acid in vivo.
- Fenofibric Acid (2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid): Substituent: 4-(4-chlorobenzoyl)phenoxy. Properties: Enhanced PPAR-α agonism due to electron-withdrawing chlorobenzoyl group. Bioactivity: ~20–25% reduction in cholesterol and 43% reduction in triglycerides at 600 mg/day .
Bulky Alkyl/Aryl Substituents
- 2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic Acid: Substituent: 3-tert-butylphenoxy. Stability: Tert-butyl groups resist metabolic oxidation, enhancing metabolic stability compared to chlorinated analogs .
- (S)-3-(2,4-Di-tert-butylphenoxy)-2-methylpropanoic Acid (12d): Substituent: 2,4-di-tert-butylphenoxy. Properties: Extremely high lipophilicity (logP >5), but reduced solubility in aqueous media. Activity: Steric hindrance may limit target engagement compared to monosubstituted analogs .
Heterocyclic and Complex Substituents
- Bezafibrate (2-[4-[2-[(4-Chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid): Substituent: 4-(2-(4-chlorobenzamido)ethyl)phenoxy. Properties: Introduces hydrogen-bonding capacity via the amide group. Bioactivity: Potent PPAR pan-agonist; reduces triglycerides by 43% and increases HDL by 30% at 600 mg/day .
- WIN 35,833 (2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid): Substituent: 4-(2,2-dichlorocyclopropyl)phenoxy. Properties: Dichlorocyclopropyl group enhances electrophilicity and resistance to CYP450 metabolism. Pharmacokinetics: Rapid absorption (Tmax <2 hr) but extensive plasma protein binding (>90%) .
Prodrugs vs. Free Acids
- Fenofibrate (Isopropyl ester of fenofibric acid): Prodrug form improves oral bioavailability. Hydrolyzed in vivo to active fenofibric acid, with Tmax delayed to 4–8 hours .
- 2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic Acid tert-Butyl Ester: Esterification masks the carboxylic acid, enhancing absorption. Hydrolysis in liver microsomes releases the active acid .
Degradation Products and Metabolites
- 2-[4-(2-Carboxyethyl)phenoxy]-2-methylpropanoic Acid (13): Degradant of ciprofibrate under basic conditions. Polar carboxyethyl group increases water solubility but reduces membrane permeability .
Biological Activity
2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid, a compound characterized by its unique phenoxy and branched alkyl moieties, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of 2-(3-(tert-butyl)phenoxy)-2-methylpropanoic acid is pivotal in determining its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially influencing membrane permeability and receptor interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anti-inflammatory Activity : Research indicates that derivatives of phenoxyacetic acids exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in prostaglandin synthesis. The presence of the tert-butyl group may enhance this inhibitory effect due to steric factors .
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures demonstrate selective activity against various pathogens, including Chlamydia species. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Cholesterol Regulation : Compounds like 2-(3-(tert-butyl)phenoxy)-2-methylpropanoic acid have been investigated for their ability to lower total cholesterol and low-density lipoprotein (LDL) levels in serum. Such effects are attributed to the modulation of lipid metabolism pathways, potentially through activation of peroxisome proliferator-activated receptors (PPARs) .
Case Studies
- Anti-inflammatory Effects : A study demonstrated that a related phenoxyacetic acid derivative significantly reduced inflammation in a murine model by decreasing cytokine production. This suggests that 2-(3-(tert-butyl)phenoxy)-2-methylpropanoic acid may exert similar effects through modulation of inflammatory pathways .
- Antimicrobial Activity : In vitro assays revealed that the compound exhibited moderate antibacterial activity against N. meningitidis and H. influenzae, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL. These findings indicate potential as a lead compound for developing new antimicrobial agents .
- Cholesterol Lowering : Clinical trials assessing the lipid-lowering effects of similar compounds showed significant reductions in serum cholesterol levels, supporting the hypothesis that this class of compounds can influence lipid metabolism effectively .
The mechanisms underlying the biological activities of 2-(3-(tert-butyl)phenoxy)-2-methylpropanoic acid include:
- Enzyme Inhibition : The compound's structural features allow it to bind effectively to active sites on enzymes like COX, leading to reduced inflammatory mediator production.
- Receptor Modulation : Activation of PPARs has been linked to improved lipid profiles, suggesting that this compound may modulate gene expression related to lipid metabolism.
- Cell Membrane Interaction : Its lipophilic nature facilitates interaction with microbial membranes, potentially disrupting their integrity and function.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
